

Comparative Analysis of the Biological Activity of 2,2-Dimethylpiperidin-3-ol Analogs

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Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-3-ol

Cat. No.: B15313435

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While specific biological activity data for **2,2-Dimethylpiperidin-3-ol** is not readily available in the reviewed literature, a significant body of research exists for its structural analogs. This guide provides a comparative overview of the diverse biological activities exhibited by various piperidinol and piperidine derivatives, with a focus on their anti-inflammatory, anti-tuberculosis, and receptor binding properties. The information is intended for researchers, scientists, and professionals in drug development.

Anti-inflammatory and Analgesic Activities

Piperidine derivatives have been investigated for their potential to mitigate inflammation and pain. A variety of assays have been employed to determine their efficacy.

Table 1: Anti-inflammatory and Analgesic Activity of Piperidine Analogs



Compound/Derivati ve Class	Assay	Results	Reference
Piperine Derivatives	Carrageenan-induced paw inflammation	Enhanced anti- inflammatory activity compared to piperine and diclofenac.	[1]
Piperine Amide Derivatives	Nitric Oxide (NO) inhibition in LPS- activated macrophage J774.A1 cells	Compound 3 showed the most potent activity with an IC50 value of 19.5 µM.	[2]
Piperlotines	TPA acute inflammation model (topical)	Derivatives 2 and 6 exhibited excellent in vivo anti-inflammatory activity.	[3]
4-amino methyl piperidine derivatives	Writhing test	Derivative HN58 showed 100% inhibition.	[4]
N-Arylpiperidines	Inhibition of LPS- induced NO, PGE2, and pro-inflammatory cytokines	Showed significant inhibitory effects.	
Di- and triketopiperidine derivatives	Various in vivo anti- inflammatory tests	Showed distinct anti- inflammatory activity.	[5]

Carrageenan-Induced Paw Edema: This in vivo model is used to assess acute inflammation.
 A solution of carrageenan is injected into the sub-plantar tissue of a rodent's hind paw, inducing an inflammatory response characterized by edema. The volume of the paw is measured at various time points after injection. The anti-inflammatory effect of a test compound, administered prior to the carrageenan, is determined by its ability to reduce the swelling compared to a control group.



Nitric Oxide (NO) Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator. Macrophage cell lines (e.g., RAW 264.7 or J774.A1) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in the presence of the test compound indicates anti-inflammatory activity[2].

Anti-tuberculosis Activity

Certain piperidinol analogs have demonstrated promising activity against Mycobacterium tuberculosis.

Table 2: Anti-tuberculosis Activity of Piperidinol Analogs

Compound	Stereochemist ry	Substitution	MIC (μg/mL)	Reference
4b	R at secondary hydroxyl	para-chloro on aryl C-ring	1.4	[5]
4m	S at secondary hydroxyl	para- trifluoromethyl on aryl C-ring	1.7	[5]
General derivatives 1, 2, 4a-p	Not specified	Various	1.4 - 18.8	[5]

• Minimum Inhibitory Concentration (MIC) Assay: The anti-tuberculosis activity is typically determined by measuring the minimum inhibitory concentration (MIC) of the compounds. This is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. The assay is performed in a multi-well plate format where a standardized inoculum of Mycobacterium tuberculosis is exposed to serial dilutions of the test compounds. The MIC value is determined by visual inspection or by using a colorimetric indicator.



Receptor Binding Affinity

Piperidine-based structures are known to interact with various central nervous system receptors, notably sigma (σ) and serotonin (5-HT) receptors.

Table 3: Sigma (σ) and Serotonin (5-HT) Receptor Binding Affinities of Piperidine Analogs

Compound/Derivati ve Class	Target Receptor	Binding Affinity (Ki, nM)	Reference
Phenoxyalkylpiperidin es (1b, (R)-2b, (S)-2b)	σ1	0.89–1.49	[6]
Phenoxyalkylpiperidin es (1a, (R)-2a, (S)-2a)	σ1	0.34–1.18	[6]
2,6-dimethyl substituted derivative (4a)	σ1	4.43	[6]
2,6-dimethyl substituted derivative (5a)	σ1	59.4	[6]
2-[4-(benzyl)-1- piperidin-1-yl]-1-4-(4- phenylpiperazin-1- yl)ethanone (1)	σ1	3.2	[7]
Halogenated Diphenylpiperidines	5-HT2A	1.63	[8]
Piperazine derivatives	5-HT7	IC50: 12-580	[9]

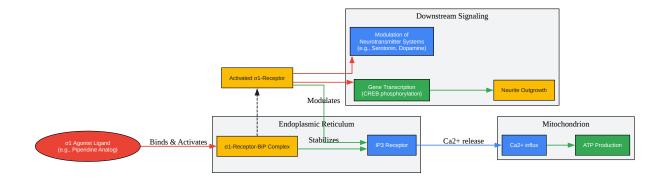
Radioligand Binding Assays: These assays are used to determine the affinity of a compound
for a specific receptor. The assay involves incubating a source of the receptor (e.g., cell
membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the
receptor with high affinity. The test compound is added at various concentrations to compete
with the radioligand for binding. The amount of radioactivity bound to the receptors is
measured, and the concentration of the test compound that inhibits 50% of the specific



binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value[7][10]. For $\sigma 1$ and $\sigma 2$ receptor binding, common radioligands include -- INVALID-LINK---pentazocine and [3H]DTG, respectively[7].

Signaling Pathway

The sigma-1 (σ 1) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways. Its activation by ligands can lead to the translocation and interaction with various ion channels and signaling proteins, influencing cellular processes like calcium signaling and neuronal activity[11][12].



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Caption: Sigma-1 Receptor Signaling Pathway.

In conclusion, while data on **2,2-Dimethylpiperidin-3-ol** is sparse, its analogs exhibit a wide range of significant biological activities. The piperidine scaffold is a versatile pharmacophore that can be modified to target various biological systems, including those involved in inflammation, infectious diseases, and neurological disorders. Further investigation into the



structure-activity relationships of these compounds could lead to the development of novel therapeutic agents.

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